N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
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Overview
Description
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is a synthetic compound known for its intricate molecular structure and potential applications in various scientific fields. The compound is characterized by the presence of several functional groups, including an oxadiazole ring, a triazole ring, and a tolyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: : Starting with appropriate precursors, the oxadiazole ring is synthesized through cyclization reactions involving nitrile and hydrazine derivatives.
Triazole Ring Synthesis: : This step involves the use of azide-alkyne cycloaddition (often referred to as "click chemistry") to form the triazole ring.
Linking the Components: : The oxadiazole and triazole rings are linked via an ethyl chain through condensation reactions.
Final Functionalization:
Industrial Production Methods
Industrial synthesis follows similar routes but is scaled up with optimizations for cost and efficiency. This often includes continuous flow reactions, advanced catalytic processes, and automated synthetic pathways to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: : Reduction reactions may target the triazole ring, resulting in ring-opened products or derivatives with altered electronic properties.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic rings and the oxadiazole moiety, yielding a variety of substituted products.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium on carbon.
Substitution: : Reagents include halogens, sulfonyl chlorides, and various nucleophiles under controlled temperatures and pressures.
Major Products
These reactions can produce a diverse range of derivatives, each with distinct properties, potentially enhancing the compound's applicability in different scientific realms.
Scientific Research Applications
Chemistry
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide is explored for its role as a building block in complex organic synthesis and material science. Its ability to undergo various modifications makes it invaluable in creating novel polymers and advanced materials.
Biology
In biological research, the compound serves as a probe or ligand in studying enzyme interactions and receptor binding, aiding in elucidating biochemical pathways and mechanisms.
Medicine
Medicinal chemistry leverages this compound for drug development, particularly in designing molecules with specific bioactivity. Its unique structure allows it to interact with multiple biological targets, offering potential therapeutic benefits.
Industry
The compound finds industrial applications in the development of specialty chemicals and advanced materials, contributing to innovations in coatings, adhesives, and electronic materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding affinities influenced by its functional groups. The triazole and oxadiazole rings play crucial roles in these interactions, modulating the compound's activity and specificity. The ethyl linker and tolyl group further fine-tune these interactions, facilitating desired biological or chemical outcomes.
Comparison with Similar Compounds
Unique Attributes
What sets N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide apart is its combination of multiple functional groups that offer diverse reactivity and binding properties, making it more versatile than similar compounds.
Similar Compounds
N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(p-tolyl)acetamide
N-(2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-2-(o-tolyl)acetamide
Each of these compounds features variations in the functional groups or side chains, affecting their reactivity and application scope. Through these comparisons, the distinct advantages and potential of this compound can be appreciated, highlighting its uniqueness in scientific research and practical applications.
Properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-5-3-4-6-13(11)9-15(23)17-7-8-22-10-14(19-21-22)16-18-12(2)20-24-16/h3-6,10H,7-9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZFDXCQCSIFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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